molecular formula C18H21N3O2S B2713277 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-02-6

2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2713277
CAS RN: 868979-02-6
M. Wt: 343.45
InChI Key: DUKOFCKTDZDTQI-UHFFFAOYSA-N
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Description

“2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a chemical compound . It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which provides a fast, clean, high-yielding, and environmentally benign method .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group attached to an imidazo[1,2-a]pyridine group . The imidazo[1,2-a]pyridine group is a fused bicyclic heterocycle, recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of this compound involves a reaction between 2-aminopyridines and α-bromoketones . This reaction can be performed under microwave irradiation without the need for a solvent or catalyst .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.27±0.1 g/cm3 . The pKa is predicted to be 9.83±0.50 .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridines have attracted attention due to their antiviral properties . Researchers have explored their potential as inhibitors against viral infections. Further studies could focus on the specific mechanisms by which this compound interferes with viral replication.

Antiulcer Properties

The imidazo[1,2-a]pyridine scaffold has been associated with antiulcer activity . Investigating its effects on gastric mucosal protection and ulcer healing could provide valuable insights for gastroenterology research.

Antibacterial Applications

Some imidazo[1,2-a]pyridines exhibit antibacterial properties . Researchers could explore their efficacy against specific bacterial strains, mechanisms of action, and potential clinical applications.

Anticancer Potential

Imidazo[1,2-a]pyridines have been investigated as potential anticancer agents . Understanding their interactions with cancer cells, selectivity, and impact on tumor growth could lead to novel therapies.

Cyclin-Dependent Kinase (CDK) Inhibition

Imidazo[1,2-a]pyridines have been described as CDK inhibitors . Investigate their selectivity, binding affinity, and potential therapeutic applications in cancer treatment.

Calcium Channel Blockers

Some imidazo[1,2-a]pyridines exhibit calcium channel-blocking properties . Elucidating their effects on cellular calcium homeostasis and potential cardiovascular applications would be valuable.

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including this compound, is a topic of ongoing research due to their wide range of applications in medicinal chemistry . Future directions may include the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects .

properties

IUPAC Name

2,4-dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-6-7-17(15(3)11-13)24(22,23)19-9-8-16-12-21-10-4-5-14(2)18(21)20-16/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKOFCKTDZDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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